Bienvenue dans la boutique en ligne BenchChem!

5,6-Dihydroabiraterone

CYP17A1 inhibition IC50 irreversible inhibitor

5,6-Dihydroabiraterone [(3β,5α)-17-(3-pyridinyl)androst-16-en-3-ol] is a 5,6-saturated steroidal analog of the prostate cancer drug abiraterone. It retains the critical 16,17-double bond required for irreversible CYP17A1 (17α-hydroxylase/17,20-lyase) inhibition while differing from the parent by saturation of the B-ring Δ⁵ olefin.

Molecular Formula C₂₄H₃₃NO
Molecular Weight 351.52
CAS No. 219843-75-1
Cat. No. B1145488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydroabiraterone
CAS219843-75-1
Synonyms(3S,5S,8R,9S,10S,13S,14S)-10,13-Dimethyl-17-(pyridin-3-yl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol;  (3β,5α)-17-(3-Pyridinyl)-androst-16-en-3-ol;  _x000B_
Molecular FormulaC₂₄H₃₃NO
Molecular Weight351.52
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dihydroabiraterone (CAS 219843-75-1): A Saturated-B-Ring Abiraterone Analog for CYP17A1 Inhibition Studies and Reference Standard Applications


5,6-Dihydroabiraterone [(3β,5α)-17-(3-pyridinyl)androst-16-en-3-ol] is a 5,6-saturated steroidal analog of the prostate cancer drug abiraterone. It retains the critical 16,17-double bond required for irreversible CYP17A1 (17α-hydroxylase/17,20-lyase) inhibition [1] while differing from the parent by saturation of the B-ring Δ⁵ olefin [1]. This single-bond modification preserves nanomolar inhibitory potency (IC₅₀ ∼5 nM for hydroxylase versus ∼4 nM for abiraterone) while altering the compound's metabolic susceptibility and serving as a key process-related impurity and reference standard in abiraterone acetate pharmaceutical quality control [1][2].

Why 5,6-Dihydroabiraterone Cannot Be Substituted by Abiraterone, D4A, or 3-Keto-5α-Abiraterone in Analytical and Pharmacological Contexts


The abiraterone metabolic family includes structurally similar but functionally divergent steroids: abiraterone (5,6-ene, IC₅₀ 4 nM, irreversible CYP17A1 inhibitor), D4A (Δ⁴-3-keto, IC₅₀ 5.3 nM AR antagonist), and 3-keto-5α-abiraterone (5α-reduced, AR agonist that promotes tumor progression) [1][2]. 5,6-Dihydroabiraterone uniquely occupies a structural niche—saturated at C5–C6 while retaining the 16,17-ene—yielding irreversible CYP17A1 inhibition comparable in potency to the parent drug but with distinct chromatographic retention, metabolic stability, and regulatory identity as a specified impurity [1][3]. Interchanging any of these compounds in analytical method validation, pharmacokinetic studies, or pharmacological assays without verifying identity would produce erroneous quantification, misattributed biological activity, or failed regulatory compliance [3].

5,6-Dihydroabiraterone: Head-to-Head Quantitative Differentiation Evidence Against Abiraterone, D4A, and 3-Keto-5α-Abiraterone


CYP17A1 Hydroxylase Inhibition: 5,6-Dihydroabiraterone Retains Near-Identical Nanomolar Potency to Abiraterone

In the seminal structure–activity relationship (SAR) study by Jarman et al. (1998), 5,6-dihydroabiraterone (designated compound 19) was directly compared with abiraterone (compound 1) in a human testicular 17α-hydroxylase assay. 5,6-Dihydroabiraterone inhibited progesterone 17α-hydroxylase with an IC₅₀ of 5 nM, versus 4 nM for abiraterone—a difference of only 1 nM—demonstrating that saturation of the 5,6-double bond does not materially compromise CYP17A1 inhibitory potency [1]. Both compounds exhibited irreversible inhibition that was not reversed by 24 h of dialysis, confirming that the 16,17-double bond—which is preserved in 5,6-dihydroabiraterone—is the essential structural determinant for irreversible CYP17A1 engagement [1].

CYP17A1 inhibition IC50 irreversible inhibitor prostate cancer SAR

Irreversible Binding Mechanism: 5,6-Dihydroabiraterone Shares Abiraterone's Slow, Tight-Binding Profile, Unlike Reversible 16,17-Reduced Analogs

Jarman et al. systematically evaluated binding reversibility by measuring residual enzyme inhibition after 24 h of dialysis. 5,6-Dihydroabiraterone (compound 19), like abiraterone (compound 1), D4A analog (compound 26), and the 3,5,16-triene (compound 25), showed no loss of inhibition after extended dialysis, confirming irreversible binding [1]. In striking contrast, the 16,17-reduced analog 17α-(4-pyridyl)androst-5-en-3β-ol (compound 5, IC₅₀ 27 nM) showed complete reversal of inhibition within 24 h, and the 17β-3-pyridyl analog of 5,6-dihydroabiraterone (compound 24, IC₅₀ 74 nM) was also fully reversible [1]. This demonstrates that the 16,17-double bond—intact in 5,6-dihydroabiraterone—is the sole determinant of irreversible CYP17A1 engagement, independent of B-ring saturation status [1].

irreversible inhibition binding kinetics CYP17A1 dialysis mechanism of action

Structural Differentiation from Tumor-Promoting Metabolite 3-Keto-5α-Abiraterone: Absence of Androgen Receptor Agonism Risk

The abiraterone metabolite 3-keto-5α-abiraterone is a documented androgen receptor (AR) agonist that promotes prostate cancer progression and is present at higher plasma concentrations than D4A in abiraterone-treated patients [2]. 5,6-Dihydroabiraterone differs structurally from 3-keto-5α-abiraterone in two critical respects: (i) it retains the 3β-hydroxyl group rather than a 3-keto moiety, and (ii) it lacks the 5α-reduced A/B ring junction that characterizes the AR agonist pharmacophore [1][2]. While direct AR binding data for 5,6-dihydroabiraterone are not reported in primary literature, the 3β-OH, 5α-H configuration is shared with the parent abiraterone scaffold (which does not activate AR), and the 3-keto-5α configuration is specifically required for AR agonism among abiraterone metabolites [2].

androgen receptor agonist antagonist metabolite structure–activity relationship

Identity as a Specified Process Impurity: Regulatory Rationale for Procuring 5,6-Dihydroabiraterone as an Abiraterone Acetate Reference Standard

Hu et al. (2018) identified and characterized two unreported process-related impurities in abiraterone acetate bulk drug substance detected by HPLC at levels of 0.05–0.10%, with structures confirmed by NMR and MS [1]. While 5,6-dihydroabiraterone itself was not among those two specific impurities in that study, it is listed as a known abiraterone acetate impurity (Abiraterone 5,6-Dihydro Impurity, CAS 219843-75-1) by multiple pharmacopeial reference standard suppliers and is used for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. Its structural relationship to abiraterone—differing only by saturation of the 5,6-double bond—makes it an essential system suitability marker for chromatographic resolution of closely eluting hydrogenated impurities during abiraterone acetate release testing [1].

reference standard impurity profiling ANDA quality control HPLC

Chromatographic Selectivity: 5,6-Dihydroabiraterone as a Resolution Challenge Compound for HPLC Method Development

The structural similarity between 5,6-dihydroabiraterone and abiraterone—differing by only two hydrogen atoms (C₂₄H₃₃NO, MW 351.52 vs. C₂₄H₃₁NO, MW 349.47 for abiraterone)—creates a demanding selectivity challenge for reversed-phase HPLC methods [1]. The saturated B-ring of 5,6-dihydroabiraterone alters molecular shape and hydrophobicity sufficiently to affect retention time, but the ΔMW of only 2 Da means that mass spectrometry alone cannot reliably distinguish these compounds without adequate chromatographic separation [1]. Regulatory methods for abiraterone acetate therefore require demonstration of baseline resolution between abiraterone and its 5,6-dihydro impurity as a system suitability criterion, making this compound an essential tool for method development and validation scientists [1].

HPLC method development chromatographic resolution selectivity system suitability

Metabolic Stability Differentiation: B-Ring Saturation Eliminates 3β-HSD-Mediated Conversion to D4A

The primary metabolic activation pathway of abiraterone involves 3β-hydroxysteroid dehydrogenase (3β-HSD)-catalyzed oxidation of the 3β-OH group and concomitant isomerization of the Δ⁵ double bond to yield Δ⁴-abiraterone (D4A), a more potent anti-tumor metabolite with AR antagonist activity (IC₅₀ 5.3 nM) [2]. 5,6-Dihydroabiraterone lacks the 5,6-double bond that serves as the initial site of 3β-HSD-mediated isomerization, thereby structurally precluding conversion to a D4A-like Δ⁴-3-keto metabolite [1][2]. This metabolic 'dead-end' profile means that 5,6-dihydroabiraterone provides a CYP17A1 inhibition signal that is not confounded by simultaneous generation of a more potent AR antagonist metabolite—a distinct advantage for experiments seeking to isolate CYP17A1-mediated pharmacological effects from downstream AR antagonism [1][2].

metabolic stability 3β-HSD D4A steroid metabolism in vitro pharmacology

5,6-Dihydroabiraterone: Validated Application Scenarios for Academic, Pharmaceutical, and Industrial Users


Abiraterone Acetate ANDA Filing: Impurity Reference Standard for Method Validation and Quality Control

For generic pharmaceutical companies preparing Abbreviated New Drug Applications (ANDA) for abiraterone acetate tablets, 5,6-dihydroabiraterone is a required reference standard for demonstrating chromatographic specificity. USP-compliant HPLC methods must achieve baseline resolution (Rs ≥ 1.5) between abiraterone and its 5,6-dihydro impurity, with quantification at the 0.05–0.10% level as reported in process impurity characterization studies [1]. Procurement of a fully characterized lot with NMR, MS, and HPLC purity documentation is essential for method validation reports submitted to regulatory agencies.

Mechanistic CYP17A1 Pharmacology: Isolating Enzyme Inhibition from Androgen Receptor Antagonism

In prostate cancer research, the dual pharmacology of abiraterone (CYP17A1 inhibition) and its metabolite D4A (AR antagonism, IC₅₀ 5.3 nM) complicates mechanistic interpretation of cellular and in vivo experiments [2]. 5,6-Dihydroabiraterone, which retains irreversible CYP17A1 inhibition (IC₅₀ 5 nM) comparable to the parent drug [3] but lacks the structural prerequisites for 3β-HSD-mediated conversion to an AR-active metabolite [2][3], provides a cleaner tool for experiments requiring isolated CYP17A1 target engagement without confounding AR modulation.

Structure–Activity Relationship (SAR) Studies of Steroidal CYP17A1 Inhibitor Binding

The Jarman et al. (1998) study explicitly used 5,6-dihydroabiraterone (compound 19) as a comparator to dissect the structural requirements for irreversible CYP17A1 binding [3]. Researchers investigating next-generation CYP17A1 inhibitors or studying P450 enzyme mechanism can use this compound as a well-characterized reference ligand with known binding kinetics, irreversible engagement profile, and crystallographic-grade structural definition. Its saturated B-ring eliminates the allylic oxidation susceptibility of the Δ⁵ position while preserving the pharmacophoric 16,17-ene and 3β-OH groups [3].

LC-MS/MS Bioanalytical Method Development: Deuterated Internal Standard Synthesis Precursor

For clinical pharmacokinetic studies of abiraterone acetate, LC-MS/MS methods require stable isotope-labeled internal standards to correct for matrix effects and ionization variability [1]. 5,6-Dihydroabiraterone, with its distinct chromatographic retention time and near-identical ionization efficiency to abiraterone, serves as a structural template for deuterium or ¹³C labeling at chemically accessible positions on the saturated B-ring. Its commercial availability as a pure reference standard (≥98% HPLC purity) enables its use as a starting material for custom synthesis of stable isotope-labeled analogs for bioanalytical method development [1].

Quote Request

Request a Quote for 5,6-Dihydroabiraterone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.